![molecular formula C17H21BO3 B2482494 2-(4-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 269410-16-4](/img/structure/B2482494.png)
2-(4-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Description
2-(4-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as BOR-NMe2-OMe, is a boron compound that has been used for a variety of research applications. BOR-NMe2-OMe is a stable, colorless solid that is soluble in most organic solvents. It is a useful reagent for organic synthesis and has been used in the synthesis of a variety of organoboron compounds. BOR-NMe2-OMe has also been used in the study of biological systems, as it is capable of binding to a variety of biological molecules.
Scientific Research Applications
- Mechanism : YJB96478 inhibits tubulin polymerization, induces cell cycle arrest at G2/M phase, and triggers apoptosis in MCF-7 cells. Molecular modeling suggests binding to the colchicine site of tubulin .
- Biological Significance : Investigating the reactivity and biological properties of oxiranes can lead to novel drug candidates and functional materials .
- Semicarbazide Derivatives : These compounds offer a relatively simple synthetic route and show promise as potential anticancer agents .
- Clinical Examples : Approved drugs like Imatinib (anticancer), Macitentan (antihypertensive), and Ceritinib (anticancer) contain pyrimidine moieties .
Anticancer Activity
Oxirane Derivatives
Potential Anticancer Agents
Bioactive Pharmacophore
Microtubule Targeting
properties
IUPAC Name |
2-(4-methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BO3/c1-16(2)17(3,4)21-18(20-16)14-10-11-15(19-5)13-9-7-6-8-12(13)14/h6-11H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGWDWZFEDHSPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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